molecular formula C13H18Cl2N4 B2611677 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride CAS No. 2445792-39-0

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride

Cat. No.: B2611677
CAS No.: 2445792-39-0
M. Wt: 301.22
InChI Key: CIVYFPHYIUPICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenyltriazole moiety.

Mechanism of Action

Target of Action

The primary targets of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby modulating their activity

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the glycogen synthesis pathway . The downstream effects of these pathway alterations can have significant impacts on cellular function and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Given its targets, potential effects could include changes in signal transduction, cell proliferation rates, and glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride typically involves the following steps:

    Formation of the Phenyltriazole Moiety: This can be achieved through a cycloaddition reaction between phenyl azide and an alkyne, forming the triazole ring.

    Attachment to Piperidine: The phenyltriazole is then attached to a piperidine ring through a substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the phenyltriazole moiety.

    Phenyltriazole: Lacks the piperidine ring but contains the triazole structure.

    4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine: Similar structure but without the dihydrochloride salt form.

Uniqueness

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is unique due to its combined structural features of both piperidine and phenyltriazole, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(4-phenyltriazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVYFPHYIUPICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.